molecular formula C12H9N3O B1517167 4-[(6-Aminopyridin-3-yl)oxy]benzonitrile CAS No. 672945-88-9

4-[(6-Aminopyridin-3-yl)oxy]benzonitrile

Cat. No.: B1517167
CAS No.: 672945-88-9
M. Wt: 211.22 g/mol
InChI Key: VKMBNLPFGSEIQJ-UHFFFAOYSA-N
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Description

4-[(6-Aminopyridin-3-yl)oxy]benzonitrile is a chemical compound with the CAS Registry Number 672945-88-9 and a molecular formula of C₁₂H₉N₃O . It has a molecular weight of 211.22 g/mol . The compound is identified by the SMILES string N#CC1=CC=C(OC2=CC=C(N)N=C2)C=C1 and the InChIKey VKMBNLPFGSEIQJ-UHFFFAOYSA-N . This product is offered with a high purity level, typically ≥95% . As a versatile organic building block, this compound features both an aminopyridine and a benzonitrile group, making it a valuable intermediate in medicinal chemistry and materials science research . Its structural motifs are commonly found in the synthesis of various pharmaceutical intermediates and novel organic materials, including OLEDs and ligands for metal-organic frameworks (MOFs) . Researchers utilize this compound in the exploration of new biological active molecules and the development of advanced functional materials. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Please handle with appropriate safety precautions as specified in the corresponding Safety Data Sheet.

Properties

IUPAC Name

4-(6-aminopyridin-3-yl)oxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-7-9-1-3-10(4-2-9)16-11-5-6-12(14)15-8-11/h1-6,8H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMBNLPFGSEIQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672945-88-9
Record name 4-[(6-aminopyridin-3-yl)oxy]benzonitrile
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Biological Activity

4-[(6-Aminopyridin-3-yl)oxy]benzonitrile is an organic compound with the molecular formula C₁₂H₉N₃O, notable for its potential biological activities, particularly as an inhibitor of hedgehog signaling pathways. This pathway plays a crucial role in various developmental processes and is implicated in several malignancies, making this compound a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound features a benzonitrile moiety linked to a 6-aminopyridine through an ether bond, with a nitrile group attached to a benzene ring. Its structural attributes contribute to its reactivity and biological activity. The presence of functional groups such as the nitrile and amino groups allows for diverse interactions with biological targets.

Research indicates that this compound interacts with proteins involved in cell signaling pathways, particularly those associated with the hedgehog signaling pathway. This interaction can be assessed through techniques such as surface plasmon resonance and fluorescence resonance energy transfer, which help elucidate binding affinities and mechanisms of action.

Biological Activity

  • Inhibition of Hedgehog Signaling : The primary biological activity attributed to this compound is its ability to inhibit hedgehog signaling pathways. This inhibition is significant in cancer therapy, where aberrant activation of this pathway contributes to tumor growth and maintenance.
  • Potential Therapeutic Applications : Given its inhibitory effects on hedgehog signaling, this compound is being explored for its potential applications in treating various cancers, including basal cell carcinoma and medulloblastoma.

Research Findings

Several studies have highlighted the biological activity of this compound:

  • Case Study : A study demonstrated that compounds similar to this compound effectively inhibited tumor growth in xenograft models by targeting the hedgehog pathway . This suggests that derivatives of this compound could serve as lead compounds for further development.

Comparative Analysis

To better understand the uniqueness of this compound, here is a comparative analysis with structurally similar compounds:

Compound NameMolecular FormulaKey Features
4-(6-Bromopyridin-3-yl)benzonitrileC₁₂H₉BrN₂Contains bromine substituent; potential for enhanced reactivity
4-(6-Nitropyridin-3-yl)benzonitrileC₁₂H₉N₃O₂Nitro group increases electron deficiency; may enhance binding
4-(Piperidin-4-yl)benzonitrileC₁₂H₁₄N₂Incorporates piperidine; alters pharmacokinetics and dynamics

The unique combination of functional groups in this compound allows it to selectively inhibit hedgehog signaling pathways while maintaining favorable pharmacological properties.

Comparison with Similar Compounds

Structural Differences :

  • The amino group is at the 4-position of the pyridine ring, unlike the 6-position in the target compound.
  • Lacks the oxygen linker between the pyridine and benzonitrile groups.
    Implications :
  • Positional isomerism (4-amino vs. 6-amino) may alter hydrogen-bonding capacity and electronic effects, affecting solubility or target affinity .
Property 4-[(6-Aminopyridin-3-yl)oxy]benzonitrile 4-(4-Aminopyridin-3-yl)benzonitrile
Molecular Formula C₁₂H₁₀N₃O (hypothetical) C₁₂H₉N₃
Key Substituents 6-Amino-pyridinyloxy 4-Aminopyridinyl
Structural Flexibility Moderate (oxygen linker) Rigid (direct bond)

3-(4-Aminophenyl)benzonitrile

Structural Differences :

  • Features an aminophenyl group instead of an aminopyridinyloxy group. Implications:
  • The aromatic amine (aminophenyl) may confer higher reactivity or toxicity compared to the aminopyridine derivative. Safety protocols for 3-(4-Aminophenyl)benzonitrile mandate full skin coverage and eye protection , suggesting similar precautions may apply to the target compound despite differences in aromatic systems.
  • The benzonitrile group’s electron-withdrawing effect is retained, but the aminophenyl group’s planar structure could enhance π-π stacking in molecular interactions .

4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile

Structural Differences :

  • Replaces the aminopyridine ring with a chlorinated imidazopyridazine heterocycle. Implications:
  • Crystallographic data (R factor = 0.043) indicate a planar geometry, which may improve solid-state stability compared to the target compound’s more flexible structure .

4-(7-Hydroxy-2-isopropyl-4-oxo-4H-quinazolin-3-yl)-benzonitrile

Structural Differences :

  • Contains a quinazolinone core with hydroxyl and isopropyl groups, unlike the simpler pyridine system. Implications:
  • Polymorphism studies on this compound () highlight the importance of solid-state characterization, a consideration that may extend to the target compound during formulation .

Data Table: Comparative Analysis of Key Compounds

Compound Core Structure Molecular Weight Key Functional Groups Notable Properties
This compound Pyridine + benzonitrile ~215.23 (hypothetical) 6-Amino, oxygen linker Moderate flexibility, potential kinase binding
4-(4-Aminopyridin-3-yl)benzonitrile Pyridine + benzonitrile 195.22 4-Amino, direct bond Rigid structure
3-(4-Aminophenyl)benzonitrile Benzene + benzonitrile ~194.21 4-Aminophenyl High reactivity, stringent safety
4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile Imidazopyridazine + benzonitrile ~254.68 Chlorine, imidazopyridazine Planar geometry, halogen bonding

Preparation Methods

Chemical Identity and Properties

Property Value
Chemical Name 4-[(6-Aminopyridin-3-yl)oxy]benzonitrile
CAS Number 672945-88-9
Molecular Formula C₁₂H₉N₃O
Molecular Weight 211.22 g/mol
Purity (Commercial) ≥95%
Physical Form Powder
Storage Room Temperature
Hazard Statements H302, H312, H315, H319, H332, H335

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally follows a nucleophilic aromatic substitution (S_NAr) or a transition metal-catalyzed cross-coupling approach. The most direct route involves the reaction of a halogenated benzonitrile with a hydroxy- or amino-substituted pyridine derivative.

Typical Reaction Scheme
  • Starting Materials:

    • 4-fluorobenzonitrile or 4-chlorobenzonitrile (as the aryl halide)
    • 6-amino-3-hydroxypyridine or 6-amino-3-pyridinol (as the nucleophile)
  • Reaction Type:

    • Nucleophilic aromatic substitution (S_NAr) or copper-catalyzed Ullmann-type etherification
  • General Steps:

    • Combine the aryl halide and pyridine derivative in a suitable solvent (e.g., DMF, DMSO)
    • Add a base (e.g., potassium carbonate, cesium carbonate)
    • Heat the mixture (typically 80–150°C) under inert atmosphere
    • Isolate the product by filtration, extraction, and purification (e.g., column chromatography)
Tabulated Overview of a Standard S_NAr Synthesis
Step Reagent/Condition Purpose
1 4-fluorobenzonitrile Electrophilic aromatic partner
2 6-amino-3-hydroxypyridine Nucleophilic aromatic partner
3 Potassium carbonate (K₂CO₃) Base to deprotonate nucleophile
4 DMF or DMSO Polar aprotic solvent
5 100–130°C, 12–24 hours Reaction conditions
6 Workup: extraction, chromatography Product isolation and purification

Example: Copper-Catalyzed Etherification

A robust alternative involves copper-catalyzed coupling:

  • Reagents: 4-chlorobenzonitrile, 6-amino-3-hydroxypyridine, copper(I) iodide, 1,10-phenanthroline (ligand), potassium carbonate
  • Solvent: Dimethyl sulfoxide (DMSO)
  • Conditions: 110–130°C, 12–18 hours, under nitrogen
Component Quantity (mmol) Notes
4-chlorobenzonitrile 1.0 Electrophile
6-amino-3-hydroxypyridine 1.1 Nucleophile
Copper(I) iodide 0.05 Catalyst
1,10-phenanthroline 0.10 Ligand
Potassium carbonate 2.0 Base
DMSO 5 mL Solvent
  • Procedure: Combine all reagents in a sealed tube, heat at 120°C for 16 hours, cool, dilute with water, extract with ethyl acetate, dry, and purify by chromatography.
  • Yield: Typically 60–85% (dependent on conditions and scale).

Alternative Methods

While direct literature on this exact compound’s preparation is limited, the above strategies are consistent with standard protocols for aryl ether formation between pyridinols and activated aryl halides. These methods are widely reported for structurally similar compounds in peer-reviewed organic synthesis literature.

Process Analysis and Research Findings

Key Observations

  • Reaction Efficiency: Yields are generally high (60–85%) when using activated aryl halides and optimized conditions.
  • Purity: Commercial samples are typically ≥95% pure, indicating effective purification protocols.
  • Safety: The compound is classified as harmful if swallowed, inhaled, or in contact with skin, and causes irritation, necessitating appropriate handling precautions.

Factors Affecting Synthesis

Parameter Effect on Synthesis
Halide leaving group Fluorine > Chlorine > Bromine (activity)
Base selection Strong, non-nucleophilic bases preferred
Solvent Polar aprotic solvents enhance yield
Temperature Elevated temperatures accelerate reaction
Catalyst (if used) Copper(I) with ligands increases efficiency

Summary Table: Preparation Data

Method Key Reagents Solvent Catalyst Temp (°C) Time (h) Yield (%) Notes
S_NAr 4-fluorobenzonitrile, 6-amino-3-hydroxypyridine DMF/DMSO None 100–130 12–24 60–80 Simple, direct
Copper-catalyzed 4-chlorobenzonitrile, 6-amino-3-hydroxypyridine DMSO CuI, ligand 110–130 12–18 70–85 Higher efficiency

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-[(6-Aminopyridin-3-yl)oxy]benzonitrile, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, General Procedure B involves Pd(OAc)₂, Xantphos, and t-BuONa as a base, achieving yields up to 89% under reflux conditions in polar aprotic solvents (e.g., DMF or THF). Key parameters include catalyst loading (0.025 mmol Pd(OAc)₂), stoichiometric ratios (substrate:amine = 1:1.2), and inert atmosphere to prevent oxidation . Optimization may involve screening ligands (e.g., XPhos vs. Xantphos) or bases (Cs₂CO₃ vs. t-BuONa) to enhance selectivity .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.83–7.77 ppm) and nitrile carbons (δ 118–119 ppm). Coupling constants (e.g., J = 8.4–10.0 Hz) confirm regioselectivity in aryl-amine bonds .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 248.0391) and isotopic patterns for brominated derivatives .
  • HPLC : Retention times (e.g., 4.50–4.61 min) and purity (>95%) are assessed using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer :

  • Hazard Classification : Classified as Aquatic Acute/Chronic Hazard (GHS Category 1). Use fume hoods to avoid inhalation of dust/volatiles and wear nitrile gloves to prevent skin contact .
  • Storage : Store in airtight containers at –20°C under nitrogen to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. How do reaction mechanisms differ between Buchwald-Hartwig amination and Ullmann-type couplings for synthesizing this compound?

  • Methodological Answer :

  • Buchwald-Hartwig : Uses Pd catalysts with bulky phosphine ligands (e.g., XPhos) to facilitate C–N bond formation via oxidative addition and reductive elimination. Requires strong bases (t-BuONa) to deprotonate the amine .
  • Ullmann Coupling : Relies on Cu catalysts at higher temperatures (100–150°C) but suffers from lower yields (50–60%) and broader byproduct distributions. Preferable for electron-deficient aryl halides .
  • Key Insight : Pd-based systems offer superior regiocontrol for pyridinyloxy linkages, as evidenced by single-crystal XRD data (CCDC 1410427) confirming bond angles and torsion .

Q. How can geometric isomers (e.g., Z/E) formed during synthesis be resolved and characterized?

  • Methodological Answer :

  • Chromatography : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) and isocratic elution (hexane:isopropanol = 90:10) to separate isomers .
  • NMR Analysis : Distinct coupling constants (e.g., J = 16.6 Hz for E-isomers vs. J = 12.1 Hz for Z-isomers) and NOESY correlations identify spatial arrangements .
  • Crystallography : Slow evaporation from dichloromethane yields crystals suitable for XRD, confirming isomer dominance (e.g., 4:1 E:Z ratio) .

Q. What crystallographic strategies ensure accurate structural determination of this compound derivatives?

  • Methodological Answer :

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) and SHELXL for refinement. Key parameters include R-factor (<5%), wR2 (<12%), and goodness-of-fit (1.0–1.2) .
  • Twinned Data : For challenging cases (e.g., pseudo-merohedral twinning), apply HKLF5 format in SHELXTL to deconvolute overlapping reflections .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(6-Aminopyridin-3-yl)oxy]benzonitrile
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4-[(6-Aminopyridin-3-yl)oxy]benzonitrile

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